molecular formula C7H3Cl2F2N3 B13120920 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13120920
M. Wt: 238.02 g/mol
InChI Key: ZYKWWTWQNILWPQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the introduction of chlorine and fluorine atoms into the imidazo[4,5-b]pyridine framework. One common method involves the reaction of 5,7-dichloro-3H-imidazo[4,5-b]pyridine with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. For example, the use of palladium catalysts in coupling reactions can facilitate the formation of new carbon-carbon bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2,5-Dichloro-3-(difluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H3Cl2F2N3

Molecular Weight

238.02 g/mol

IUPAC Name

5,7-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3Cl2F2N3/c8-2-1-3(9)12-6-4(2)13-7(14-6)5(10)11/h1,5H,(H,12,13,14)

InChI Key

ZYKWWTWQNILWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C1Cl)N=C(N2)C(F)F)Cl

Origin of Product

United States

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